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molecular formula C11H13NO2 B1297677 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one CAS No. 192928-47-5

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one

Cat. No. B1297677
M. Wt: 191.23 g/mol
InChI Key: AVMVHQUBMARWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087635B2

Procedure details

Pyridine hydrochloride (51.10 g, 442.2 mmol) and 4-methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one (21.61 g, 113.0 mmol) are combined and stirred in a melt at 220° C. for 45 minutes. Heating is removed and when the mixture cooled to 100° C., water (60 mL) is added, followed by ethyl acetate (150 mL) at 65° C. The layers are separated and the aqueous phase is extracted five times with ethyl acetate (50 mL). The combined organic layers are extracted first with a combination of aqueous hydrochloric acid (1N, 10 mL) and a saturated solution of sodium chloride (10 mL), then with a combination of a saturated solution of sodium bicarbonate (10 mL) and a saturated solution of sodium chloride (10 mL). After drying over magnesium sulfate, the solvent is removed via rotary evaporation. The crude material is dissolved in ethyl acetate (200 mL) and hexane (200 mL) at 60° C. Crystallization is allowed to begin slowly over 1 hour at 50° C. After stirring for 12 hours at 24° C., the slurry is cooled to 0° C. for 1 hour, then vacuum filtered washing twice with cold 1:1, ethyl acetate:hexane (35 mL, 0° C.) to provide 13.8 g (98.6% purity, 68% yield) of 4-hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one, mp 224–225° C. MS (ES+) m/z 178 (M++1). From the filtrate a second crop (5.0 g, 98.4% purity, 25% yield) is obtained to give a total yield of 93%.
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
21.61 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.N1C=CC=CC=1.C[O:9][C:10]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:11]=1[C:12]([CH3:21])([CH3:20])[C:13](=[O:19])[NH:14]2>CCCCCC>[OH:9][C:10]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:11]=1[C:12]([CH3:21])([CH3:20])[C:13](=[O:19])[NH:14]2 |f:0.1|

Inputs

Step One
Name
Quantity
51.1 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
21.61 g
Type
reactant
Smiles
COC1=C2C(C(NC2=CC=C1)=O)(C)C
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
stirred in a melt at 220° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
is removed
TEMPERATURE
Type
TEMPERATURE
Details
when the mixture cooled to 100° C.
ADDITION
Type
ADDITION
Details
water (60 mL) is added
CUSTOM
Type
CUSTOM
Details
followed by ethyl acetate (150 mL) at 65° C
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted five times with ethyl acetate (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers are extracted first with a combination of aqueous hydrochloric acid (1N, 10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed via rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The crude material is dissolved in ethyl acetate (200 mL)
CUSTOM
Type
CUSTOM
Details
at 60° C
CUSTOM
Type
CUSTOM
Details
Crystallization
WAIT
Type
WAIT
Details
to begin slowly over 1 hour at 50° C
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring for 12 hours at 24° C.
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
the slurry is cooled to 0° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
vacuum filtered
WASH
Type
WASH
Details
washing twice with cold 1:1, ethyl acetate

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
OC1=C2C(C(NC2=CC=C1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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